molecular formula C19H16N2O5 B2642745 Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251602-70-6

Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2642745
CAS No.: 1251602-70-6
M. Wt: 352.346
InChI Key: ZUWOQPRPMSDKDV-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzodioxol group attached to it, which is a type of aromatic ether. The presence of the amino and carboxylate groups suggests that it might have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the quinoline and benzodioxol groups, which could have interesting implications for its chemical reactivity and photophysical properties .


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The amino group could act as a nucleophile in substitution reactions, and the carboxylate group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of polar groups like the amino and carboxylate groups could make it more soluble in polar solvents, and the aromatic rings could contribute to its UV-visible absorption properties .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Structural Analysis : Research has been conducted on the synthesis of derivatives related to this compound, focusing on their structural analysis through methods like Density Functional Theory (DFT) calculations, and exploring their electronic structure, natural bond orbital (NBO), and nonlinear optical (NLO) properties. For instance, a study detailed the synthesis and DFT calculations of a new derivative, shedding light on its equilibrium geometry, electronic absorption spectra, and NLO analysis (Halim & Ibrahim, 2017).

Regioselectivity in Synthesis : Another aspect of research focuses on the regioselectivity of reactions involving derivatives of this compound. A specific study employed DFT methods to investigate the regiosselective ethylation reaction of a related derivative, emphasizing its synthetic versatility and potential for producing pharmacologically active molecules (Batalha et al., 2019).

Antimicrobial Applications

Antimicrobial Activities : Derivatives of this compound have been synthesized and tested for their antimicrobial activities. Research has shown that certain modifications in the molecular structure can lead to compounds with potential antibacterial and antifungal properties, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).

Materials Science Applications

Corrosion Inhibition : Studies have also explored the use of related compounds as corrosion inhibitors, demonstrating their effectiveness in protecting metals against corrosion in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Kadhim et al., 2017).

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses. For example, quinoline derivatives have been studied for their potential as antimalarial and anticancer drugs .

Properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-ylmethylamino)-2-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-24-19(23)16-17(12-4-2-3-5-13(12)21-18(16)22)20-9-11-6-7-14-15(8-11)26-10-25-14/h2-8H,9-10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWOQPRPMSDKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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